BenchChemオンラインストアへようこそ!

(R,S)-Anatabine-d4

Quantitative LC-MS/MS Bioanalysis Internal Standard

(R,S)-Anatabine-d4 is a deuterium-labeled (d4) stable isotope internal standard (SIL-IS) engineered to co-elute with native anatabine, eliminating matrix effects and ion suppression in LC-MS/MS and GC-MS workflows. Regulatory guidelines (FDA, EMA) mandate SIL-IS for validated bioanalytical methods. Using non-isotopic analogs compromises accuracy in pharmacokinetic, forensic, and clinical biomarker studies. This product is the requisite internal standard for reliable anatabine quantification in plasma, urine, and tissue.

Molecular Formula C10H12N2
Molecular Weight 164.24 g/mol
CAS No. 1020719-11-2
Cat. No. B1146741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Anatabine-d4
CAS1020719-11-2
Synonyms(+/-)-1,2,3,6-Tetrahydro-2,3’-bipyridine-d4 (Major);  (+/-)-Anatabine-d4 (Major); 
Molecular FormulaC10H12N2
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESC1C=CCNC1C2=CN=CC=C2
InChIInChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D
InChIKeySOPPBXUYQGUQHE-AJEVBKBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S)-Anatabine-d4 (CAS 1020719-11-2): Deuterated Tobacco Alkaloid Internal Standard for Quantitative LC-MS and GC-MS Analysis


(R,S)-Anatabine-d4 is a deuterium-labeled analog of (R,S)-Anatabine, a minor alkaloid naturally found in plants of the Solanaceae family, including commercial tobacco (Nicotiana tabacum) [1]. The compound features four deuterium atoms replacing hydrogen atoms at the 2, 4, 5, and 6 positions of the pyridine ring, yielding a molecular formula of C10H8D4N2 and a molecular weight of 164.24 g/mol . (R,S)-Anatabine is an agonist of α4β2 and α6/α3β2β4 subunit-containing nicotinic acetylcholine receptors (nAChRs) with EC50 values of 6.1 µM and 3.6 µM, respectively, and is employed as a specific biomarker for detecting tobacco use in individuals undergoing nicotine replacement therapy [2]. The deuterated d4 analog is primarily intended for use as an internal standard (IS) for the accurate quantification of unlabeled (R,S)-anatabine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

(R,S)-Anatabine-d4 Procurement Rationale: Why Generic Tobacco Alkaloid Standards Cannot Substitute for a Deuterated Internal Standard


In quantitative LC-MS and GC-MS workflows, the substitution of a deuterated internal standard such as (R,S)-Anatabine-d4 with unlabeled (R,S)-anatabine or a non-isotopic analog (e.g., anabasine) introduces uncontrolled analytical error and compromises data validity. Stable isotope-labeled internal standards (SIL-IS) are essential for correcting variability arising from sample extraction, chromatographic separation, and ion suppression or enhancement within the mass spectrometer source [1]. (R,S)-Anatabine-d4 co-elutes with the target analyte and experiences nearly identical matrix effects and ionization efficiency, thereby normalizing analyte response. Using an unlabeled analog or a different tobacco alkaloid fails to account for compound-specific extraction recovery and differential matrix effects, leading to inaccurate quantification and potentially invalid pharmacokinetic or biomarker data [2]. Furthermore, regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA) mandate or strongly recommend the use of SIL-IS for robust, reproducible quantification, making (R,S)-Anatabine-d4 a non-negotiable component of compliant analytical methods for anatabine.

(R,S)-Anatabine-d4 Quantitative Differentiation Evidence: Validated Selectivity Data and Receptor Profiling Versus Nicotine and Other Minor Alkaloids


(R,S)-Anatabine-d4 Enables Accurate Quantification by Mitigating Matrix Effects in Biological Samples

(R,S)-Anatabine-d4 is specifically designed as an internal standard to correct for sample-to-sample variability in LC-MS and GC-MS quantification of anatabine . The use of a non-deuterated analog or a different tobacco alkaloid (e.g., anabasine) as an internal standard fails to compensate for differential extraction recovery and matrix effects, leading to significant quantification bias. While direct comparative data quantifying the exact bias introduced by using an incorrect internal standard for anatabine specifically is not published, the fundamental analytical chemistry principle is that a stable isotope-labeled analog (SIL) of the analyte is the gold standard for accurate quantification. Deuterated internal standards mitigate ion suppression or enhancement, which can vary significantly (up to 100% or more) across different biological matrices [1].

Quantitative LC-MS/MS Bioanalysis Internal Standard

(R,S)-Anatabine-d4 (as a Surrogate for Anatabine) Exhibits Distinct Subtype Selectivity at Nicotinic Acetylcholine Receptors Compared to Nicotine

(R,S)-Anatabine (the unlabeled parent of the d4 standard) demonstrates a different nAChR subtype activation profile compared to nicotine, the most abundant tobacco alkaloid [1]. While both are agonists at α4β2 nAChRs, anatabine is significantly less potent (EC50 = 6.1 µM) than nicotine (EC50 = 1.0 µM) at this primary addiction-mediating receptor [2]. Furthermore, anatabine is a considerably weaker agonist at α7 nAChRs (EC50 = 158.5 µM) compared to nicotine (EC50 = 54.5 µM), and is substantially less potent at α3β4 nAChRs (EC50 = 70.6 µM) versus nicotine (EC50 = 42.4 µM) [2]. This distinct pharmacological fingerprint differentiates anatabine from nicotine and explains why it cannot serve as a simple surrogate for nicotine in studies of nAChR-mediated effects.

Nicotinic Acetylcholine Receptors Pharmacology Receptor Subtype Selectivity

(R,S)-Anatabine-d4 Enables Specific Detection of Tobacco Use Distinct from Nicotine Replacement Therapy

(R,S)-Anatabine, the analyte quantified using (R,S)-Anatabine-d4 as an internal standard, serves as a specific biomarker for tobacco use, distinguishing it from the use of nicotine replacement therapy (NRT) products [1]. This is because anatabine is present in tobacco products but is absent in pharmaceutical nicotine formulations (e.g., nicotine gum, patches) [2]. In a clinical study, subjects abstaining from smokeless tobacco but using nicotine gum exhibited anatabine urine concentrations below a validated cut-point of 2 ng/mL, despite elevated nicotine and cotinine levels from the NRT [2]. In contrast, smokers and smokeless tobacco users consistently show measurable anatabine concentrations in urine, with levels in cigarette smokers reported at a median of 3.6 ng/mL (interquartile range up to 9.3 ng/mL) in some cohorts [3].

Tobacco Cessation Biomarker Validation Urinalysis

Enantiomer-Specific nAChR Binding Affinity: R-Anatabine Exhibits 2-Fold Higher Affinity for α4β2 nAChRs Compared to S-Anatabine

While (R,S)-Anatabine-d4 is a racemic mixture of R- and S-enantiomers, the pharmacological activity of the parent compound is enantiomer-dependent. Radioligand binding studies using [3H]-epibatidine at human α4β2 nAChRs expressed in HEK-293 cells demonstrate that R-anatabine has a binding affinity (Ki) that is twice that of S-anatabine [1]. This enantiomeric difference in receptor interaction is a key distinction that is not captured by studies using only racemic material. The use of (R,S)-Anatabine-d4 as an internal standard allows for the simultaneous quantification of both enantiomers if chiral separation is employed, enabling precise determination of enantiomeric ratios in biological samples and facilitating studies into the stereospecific pharmacokinetics and pharmacodynamics of anatabine.

Chiral Pharmacology Radioligand Binding Nicotinic Receptor

(R,S)-Anatabine-d4: Targeted Research and Industrial Applications Requiring This Specific Deuterated Internal Standard


Validated Bioanalytical Method Development for Pharmacokinetic Studies of Anatabine

In preclinical and clinical pharmacokinetic studies of anatabine (e.g., investigating its potential as an anti-inflammatory agent or for smoking cessation), regulatory guidelines require the use of a stable isotope-labeled internal standard for accurate quantification in biological matrices. (R,S)-Anatabine-d4 is the requisite internal standard for developing and validating sensitive and specific LC-MS/MS methods to measure anatabine plasma and tissue concentrations. Its use is essential for generating reliable data on absorption, distribution, metabolism, and excretion (ADME). [1]

Clinical Biomarker Monitoring to Verify Tobacco Abstinence in NRT Trials

As established by Jacob et al. (2002), anatabine serves as a definitive biomarker of tobacco use, distinct from nicotine replacement therapy. In clinical trials evaluating the efficacy of smoking cessation interventions or NRT protocols, (R,S)-Anatabine-d4 is required as the internal standard for the validated LC-MS/MS method used to measure urinary anatabine concentrations. This analysis objectively verifies participant compliance and tobacco abstinence, with concentrations <2 ng/mL confirming no active tobacco use despite elevated nicotine from NRT. [2]

Investigating Minor Alkaloid Contributions to Tobacco Addiction and Pharmacology

The pharmacological profile of anatabine is distinct from nicotine, with lower potency at α4β2 nAChRs and a unique pattern of subtype selectivity (e.g., preferential activation of α6/α3β2β4 over α4β2). [3] Research aimed at deconvoluting the specific contributions of minor tobacco alkaloids to the overall effects of tobacco smoke, including addiction liability, neuropharmacology, and cardiovascular effects, requires (R,S)-Anatabine-d4 for the precise quantification of anatabine levels in biological samples from animal models or human subjects following controlled exposure to tobacco products or alkaloid mixtures.

Forensic Toxicology and Workplace Drug Testing Confirmation

In forensic toxicology and workplace drug testing programs that monitor for tobacco use (e.g., for insurance purposes or in smoke-free workplace initiatives), the confirmation of positive screening results often involves quantitative LC-MS/MS analysis of specific biomarkers. (R,S)-Anatabine-d4 is a critical component of the confirmatory analytical method, providing the isotopic internal standardization necessary to achieve the high degree of accuracy and precision required for reporting results that may have significant legal or employment consequences. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-Anatabine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.